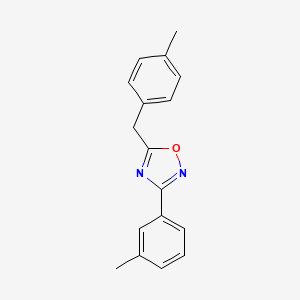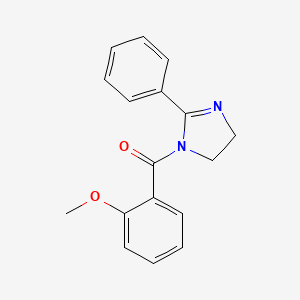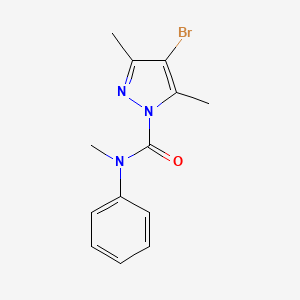![molecular formula C16H13NO4 B5780531 1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)
1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CR8, and it belongs to the class of chalcones, which are organic compounds that contain both a ketone and an enone group.
Scientific Research Applications
1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the modulation of various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce inflammation and oxidative stress. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit various beneficial effects, making it a promising candidate for further research. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research of 1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one. One direction is to further investigate its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Overall, the research on 1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one has the potential to lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one involves the reaction of cyclopropyl ketone with 2-nitrobenzaldehyde and furfural in the presence of a base catalyst. The reaction proceeds through a Claisen-Schmidt condensation reaction, resulting in the formation of the chalcone compound. The synthesis of this compound has been optimized, and various modifications have been made to improve the yield and purity of the final product.
properties
IUPAC Name |
(E)-1-cyclopropyl-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(11-5-6-11)9-7-12-8-10-16(21-12)13-3-1-2-4-14(13)17(19)20/h1-4,7-11H,5-6H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPLDSXLRUPECJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-cyclopropyl-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)


![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)

![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)


![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)